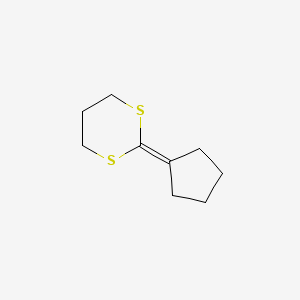
2-Cyclopentylidene-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylidene-1,3-dithiane is an organosulfur compound with the molecular formula C9H14S2. It is a derivative of 1,3-dithiane, a well-known building block in organic synthesis. The compound features a cyclopentylidene group attached to the 1,3-dithiane ring, making it a unique and versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyclopentylidene-1,3-dithiane can be synthesized through the reaction of cyclopentanone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the desired dithiane compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopentylidene-1,3-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Alkylated or acylated dithiane derivatives.
Applications De Recherche Scientifique
2-Cyclopentylidene-1,3-dithiane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyclopentylidene-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can be deprotonated to form a carbanion, which can then participate in nucleophilic addition or substitution reactions . The sulfur atoms in the dithiane ring also provide unique reactivity, allowing for selective transformations and functional group manipulations.
Comparaison Avec Des Composés Similaires
1,4-Dithiane: Another dithiane isomer with different reactivity and applications, often used in the synthesis of complex molecular architectures.
2-Methyl-1,3-dithiane: A methyl-substituted derivative of 1,3-dithiane, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of the cyclopentylidene group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and allows for selective reactions that are not possible with other dithiane derivatives.
Propriétés
Numéro CAS |
37891-70-6 |
|---|---|
Formule moléculaire |
C9H14S2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
2-cyclopentylidene-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-5-8(4-1)9-10-6-3-7-11-9/h1-7H2 |
Clé InChI |
QJJVIRJFQYJQLR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C2SCCCS2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


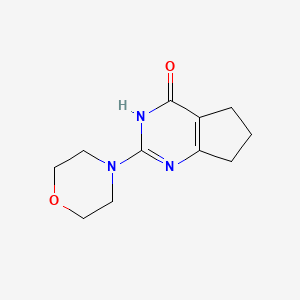
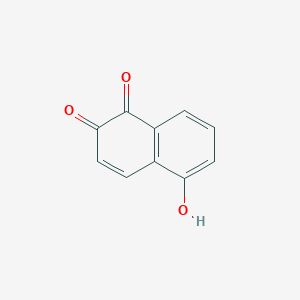
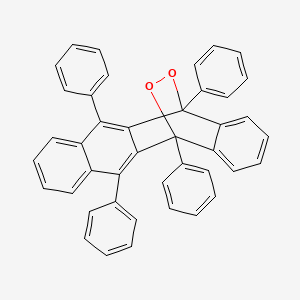
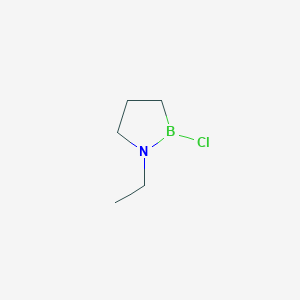
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
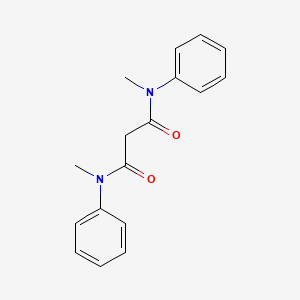

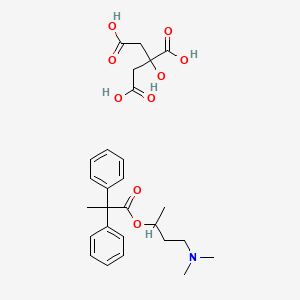
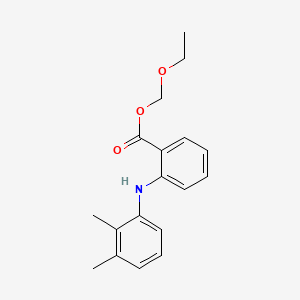
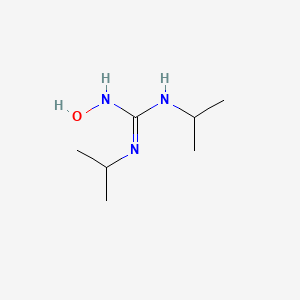
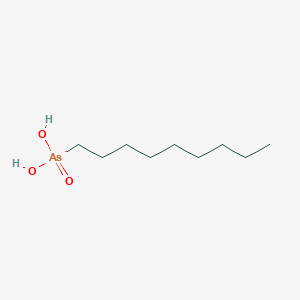
phosphanium bromide](/img/structure/B14681996.png)
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
